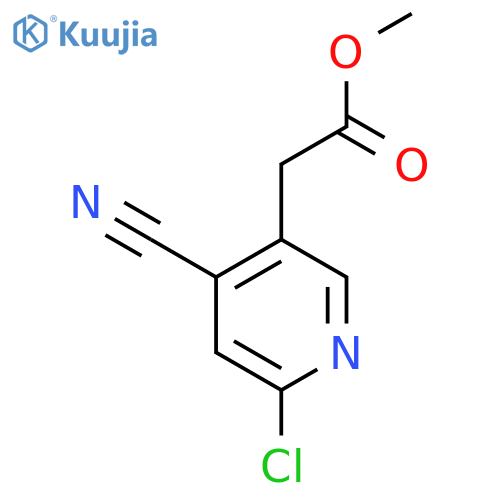Cas no 1807215-33-3 (Methyl 2-chloro-4-cyanopyridine-5-acetate)

1807215-33-3 structure
商品名:Methyl 2-chloro-4-cyanopyridine-5-acetate
CAS番号:1807215-33-3
MF:C9H7ClN2O2
メガワット:210.617080926895
CID:4902476
Methyl 2-chloro-4-cyanopyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-4-cyanopyridine-5-acetate
-
- インチ: 1S/C9H7ClN2O2/c1-14-9(13)3-7-5-12-8(10)2-6(7)4-11/h2,5H,3H2,1H3
- InChIKey: WGHHWSQXQYEARU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=C(C=N1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63
Methyl 2-chloro-4-cyanopyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010680-1g |
Methyl 2-chloro-4-cyanopyridine-5-acetate |
1807215-33-3 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029010680-250mg |
Methyl 2-chloro-4-cyanopyridine-5-acetate |
1807215-33-3 | 95% | 250mg |
$980.00 | 2022-03-31 |
Methyl 2-chloro-4-cyanopyridine-5-acetate 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1807215-33-3 (Methyl 2-chloro-4-cyanopyridine-5-acetate) 関連製品
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 157047-98-8(Benzomalvin C)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
